2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by functionalization to introduce the thioether and aromatic substituents.
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidine and an appropriate amine or nitrile under acidic or basic conditions.
Introduction of the Thioether Group: The thioether linkage is typically introduced via a nucleophilic substitution reaction, where a thiol (e.g., 2,5-dimethylbenzenethiol) reacts with a halogenated intermediate.
Aromatic Substitution: The phenyl and o-tolyl groups are introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: The compound can be reduced at various positions, particularly at the aromatic rings, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings or partially hydrogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one may exhibit biological activity, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound could be used in the development of new polymers or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. For example, it could inhibit a key enzyme in a metabolic pathway or bind to a receptor, modulating signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.
2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Similar structure but with an m-tolyl group.
Uniqueness
The uniqueness of 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group, in particular, may confer distinct steric and electronic properties compared to its para- or meta-substituted analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3OS/c1-18-13-14-19(2)22(15-18)17-33-28-30-25-23(21-10-5-4-6-11-21)16-29-26(25)27(32)31(28)24-12-8-7-9-20(24)3/h4-16,29H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSMRPKIYTUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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